

Application Note: Co-immunoprecipitation Protocol to Study AMG28 Target Engagement with MAP3K14 (NIK)

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Compound of Interest

Compound Name: AMG28

Cat. No.: B10830891

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Introduction

AMG28 is a multi-kinase inhibitor with activity against several targets, including MAP3K14 (NIK), TTBK1, and PIKFYVE.[1][2][3] This application note focuses on a detailed protocol to investigate the target engagement of **AMG28** with MAP3K14, also known as NF- κ B-inducing kinase (NIK). NIK is a critical serine/threonine kinase that plays a central role in the non-canonical NF- κ B signaling pathway.[4][5] This pathway is involved in various cellular processes, including inflammation, immunity, and cell survival, and its dysregulation is implicated in several diseases, such as autoimmune disorders and cancer.[6][7]

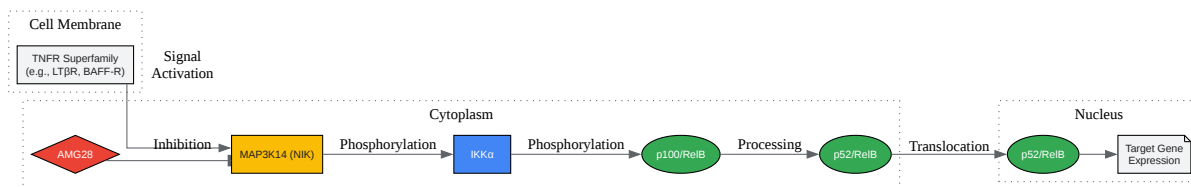
The non-canonical NF- κ B pathway is activated by a specific subset of TNF receptor superfamily members.[8][9] Upon activation, NIK accumulates and phosphorylates I κ B kinase α (IKK α), leading to the processing of p100 to p52 and the subsequent nuclear translocation of p52/RelB heterodimers, which regulate gene expression.[10][11] The direct interaction between NIK and IKK α is a pivotal event in this signaling cascade.[6][12] Co-immunoprecipitation (Co-IP) is a robust technique to study protein-protein interactions and can be effectively employed to assess how small molecules like **AMG28** modulate these interactions.[12][13]

This document provides a comprehensive Co-IP protocol to determine the ability of **AMG28** to disrupt the interaction between NIK and IKK α , thereby providing evidence of its target

engagement in a cellular context.

Signaling Pathway

The non-canonical NF- κ B signaling pathway is initiated by ligand binding to specific receptors, leading to the stabilization and accumulation of NIK. NIK then phosphorylates and activates IKK α , which in turn phosphorylates p100, leading to its processing and the activation of downstream gene transcription. **AMG28** is hypothesized to inhibit the kinase activity of NIK, thereby preventing the phosphorylation of IKK α and disrupting the signaling cascade.

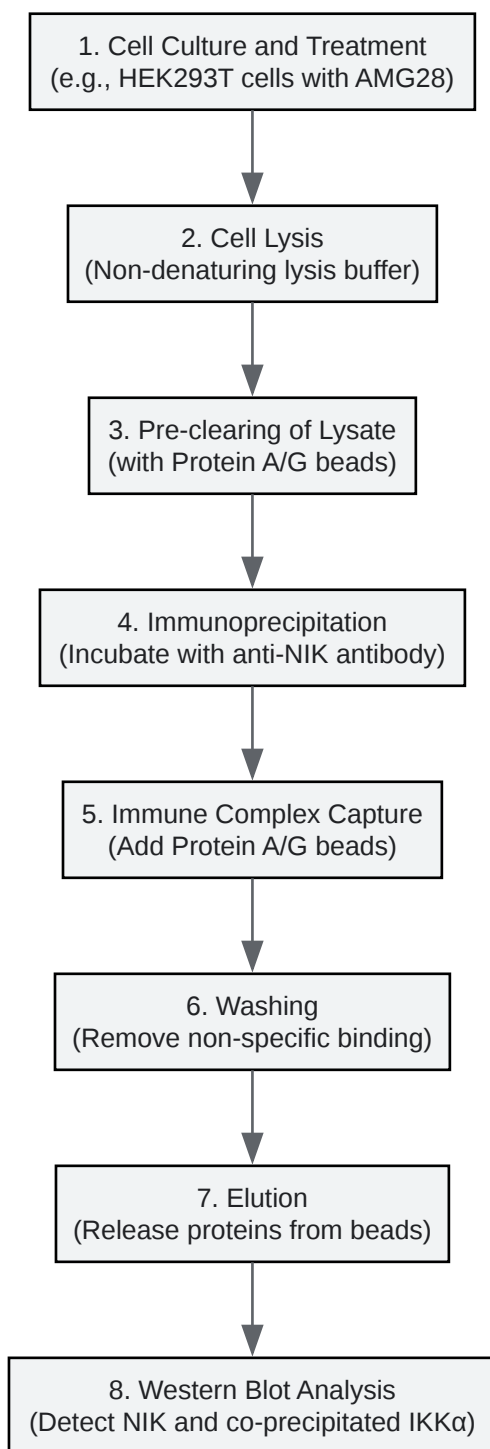


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Non-canonical NF- κ B signaling pathway and the inhibitory action of **AMG28**.

Experimental Workflow

The experimental workflow for the Co-IP procedure is outlined below. It begins with cell culture and treatment, followed by cell lysis, immunoprecipitation of the target protein, and finally, analysis of the co-precipitated proteins by western blotting.



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Co-immunoprecipitation experimental workflow.

Co-immunoprecipitation Protocol

This protocol is designed to assess the effect of **AMG28** on the interaction between endogenous or overexpressed NIK and IKK α .

Materials and Reagents:

- Cell Line: HEK293T cells (or another suitable cell line with active non-canonical NF- κ B signaling).
- **AMG28**: Stock solution in DMSO.
- Antibodies:
 - Rabbit anti-NIK antibody for immunoprecipitation.
 - Mouse anti-IKK α antibody for western blot detection.
 - Rabbit anti-NIK antibody for western blot detection.
 - Normal Rabbit IgG (Isotype control).
- Beads: Protein A/G magnetic beads or agarose beads.
- Buffers and Solutions:
 - Phosphate-Buffered Saline (PBS), ice-cold.
 - Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails immediately before use.
 - Wash Buffer: Co-IP Lysis Buffer diluted 1:1 with PBS.
 - Elution Buffer: 2x Laemmli sample buffer.
- Reagents for Western Blotting:
 - SDS-PAGE gels.
 - Transfer buffer.

- PVDF or nitrocellulose membranes.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary and HRP-conjugated secondary antibodies.
- Chemiluminescent substrate.

Procedure:

- Cell Culture and Treatment: a. Plate HEK293T cells and grow to 80-90% confluency. b. Treat cells with varying concentrations of **AMG28** (e.g., 0, 0.1, 1, 10 μ M) or vehicle (DMSO) for the desired time (e.g., 4-6 hours).
- Cell Lysis: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add 1 ml of ice-cold Co-IP Lysis Buffer to each 10 cm plate. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (cleared lysate) to a new pre-chilled tube. g. Determine the protein concentration of the lysate using a BCA or Bradford assay.
- Pre-clearing the Lysate (Optional but Recommended): a. Take 1-2 mg of total protein from each sample and adjust the volume to 1 ml with Co-IP Lysis Buffer. b. Add 20 μ l of Protein A/G bead slurry and incubate for 1 hour at 4°C with gentle rotation. c. Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.
- Immunoprecipitation: a. To the pre-cleared lysate, add 2-4 μ g of anti-NIK antibody. For a negative control, add the same amount of normal rabbit IgG to a separate lysate sample. b. Incubate overnight at 4°C with gentle rotation.
- Immune Complex Capture: a. Add 30 μ l of Protein A/G bead slurry to each sample. b. Incubate for 2-4 hours at 4°C with gentle rotation.
- Washing: a. Pellet the beads and discard the supernatant. b. Wash the beads three times with 1 ml of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.

- Elution: a. Resuspend the beads in 40 µl of 2x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. c. Pellet the beads and collect the supernatant containing the eluted proteins.
- Western Blot Analysis: a. Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies (anti-IKKα and anti-NIK) overnight at 4°C. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation

The results of the Co-IP experiment can be quantified by densitometry analysis of the western blot bands. The amount of co-immunoprecipitated IKKα can be normalized to the amount of immunoprecipitated NIK. The data below is a hypothetical representation of results demonstrating the dose-dependent inhibitory effect of **AMG28** on the NIK-IKKα interaction.

AMG28 Concentration (µM)	Immunoprecipitated NIK (Relative Densitometry Units)	Co-immunoprecipitated IKKα (Relative Densitometry Units)	Normalized IKKα/NIK Ratio	% Inhibition of Interaction
0 (Vehicle)	1.00	0.95	0.95	0%
0.1	1.02	0.71	0.70	26%
1	0.98	0.38	0.39	59%
10	1.01	0.12	0.12	87%

Conclusion

This application note provides a detailed protocol for utilizing co-immunoprecipitation to investigate the target engagement of the multi-kinase inhibitor **AMG28** with its target,

MAP3K14 (NIK). By assessing the disruption of the NIK-IKK α interaction, researchers can gain valuable insights into the mechanism of action of **AMG28** within the non-canonical NF- κ B signaling pathway. The successful implementation of this protocol will aid in the characterization of **AMG28** and similar compounds in drug development programs.

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